molecular formula C17H18FN5O3 B2927652 2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021066-09-0

2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Cat. No.: B2927652
CAS No.: 1021066-09-0
M. Wt: 359.361
InChI Key: NNYDYGGPGRHZNL-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C17H18FN5O3 and its molecular weight is 359.361. The purity is usually 95%.
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Scientific Research Applications

Anticancer Effects and Inhibitory Activity

  • Antiproliferative Activities : A related compound, modified from N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, exhibits significant anticancer effects. The modification involves replacing the acetamide group with alkylurea, which resulted in potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity. This suggests potential applications in cancer treatment with a focus on inhibiting PI3Ks and mTOR (Wang et al., 2015).

Insecticidal Assessment

  • Heterocycles Synthesis for Pest Control : A study synthesized new heterocycles, including those incorporating a thiadiazole moiety, for use as insecticides against the cotton leafworm, Spodoptera littoralis. Though the specific compound was not directly investigated, the research indicates the potential utility of similar compounds in pest control (Fadda et al., 2017).

Mediator Release Inhibitors for Asthma

  • Potential Antiasthma Agents : A study on 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, closely related to the compound , found them to be active as mediator release inhibitors, potentially useful in asthma treatment. These compounds were prepared through a series of chemical reactions and showed promising pharmacological and toxicological profiles (Medwid et al., 1990).

Radiopharmaceutical Applications

  • High Specific Activity Compounds for Studies : Compounds such as [phenyl-4-3H]acetochlor, closely related structurally, have been synthesized for studies on their metabolism and mode of action. Such compounds are necessary in high specific activity for effective research in medicinal chemistry (Latli & Casida, 1995).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

Based on the structure–activity relationship of biologically important 1,2,4-triazolo-thiadiazines , it can be inferred that the compound may interact with its targets through hydrogen bond accepting and donating characteristics. This allows the compound to make specific interactions with different target receptors, potentially leading to changes in their function.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound may affect multiple biochemical pathways. These could include pathways involved in inflammation, oxidative stress, viral replication, and cancer cell proliferation, among others.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability and therapeutic efficacy.

Result of Action

Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound may have a range of effects at the molecular and cellular level. These could include inhibition of enzyme activity, modulation of receptor function, and induction of cell death in cancer cells, among others.

Properties

IUPAC Name

2-ethoxy-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3/c1-2-25-11-15(24)19-9-10-26-16-8-7-14-20-21-17(23(14)22-16)12-3-5-13(18)6-4-12/h3-8H,2,9-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYDYGGPGRHZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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